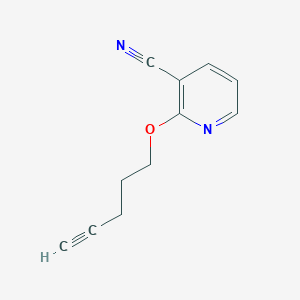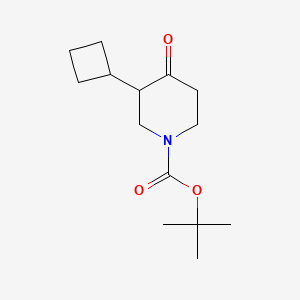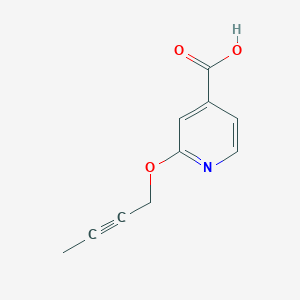
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide
Vue d'ensemble
Description
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide (2-POC) is a novel synthetic molecule that has recently been developed for use in scientific research. It is a small molecule with a molecular weight of approximately 176.17 g/mol. The molecule is composed of a pyridine ring, an alkyl chain, and a carbothioamide moiety. 2-POC has a wide range of potential applications in the field of biochemistry, including the study of protein-protein interactions and the study of enzyme mechanisms.
Applications De Recherche Scientifique
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide has a wide range of potential applications in the field of biochemistry. It has been used in the study of protein-protein interactions and enzyme mechanisms. For example, it has been used in the study of the interaction between the enzyme thymidylate synthase and its substrate thymidine. In addition, it has been used to study the mechanism of action of the enzyme dihydrofolate reductase.
Mécanisme D'action
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is a small molecule that is able to interact with proteins and enzymes in a variety of ways. It is able to bind to proteins and enzymes and modulate their activity. It has been shown to bind to the active site of enzymes such as thymidylate synthase and dihydrofolate reductase and inhibit their activity.
Biochemical and Physiological Effects
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide has been shown to modulate the activity of enzymes and proteins in a variety of ways. It has been shown to inhibit the activity of thymidylate synthase, dihydrofolate reductase, and other enzymes. In addition, it has been shown to affect the activity of other proteins such as transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide has several advantages for use in laboratory experiments. It is a small molecule and is relatively stable in aqueous solutions. It is also relatively easy to synthesize and can be stored for long periods of time. However, it is also relatively expensive and can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide in scientific research. It could be used in the study of protein-protein interactions and enzyme mechanisms. It could also be used in the study of signal transduction pathways and other cellular processes. In addition, it could be used in the development of new drugs and drug therapies. Finally, it could be used to study the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
2-pent-4-ynoxypyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-3-4-7-14-10-8-9(11(12)15)5-6-13-10/h1,5-6,8H,3-4,7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQFYJOQERSHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





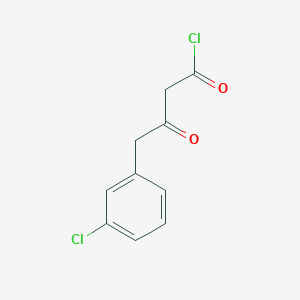
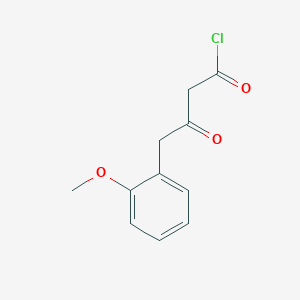
![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)




![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)
